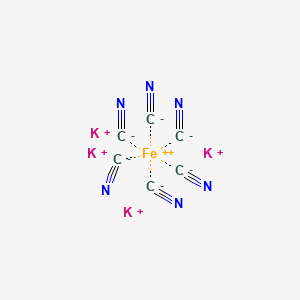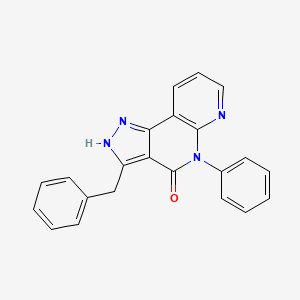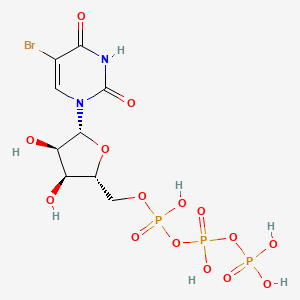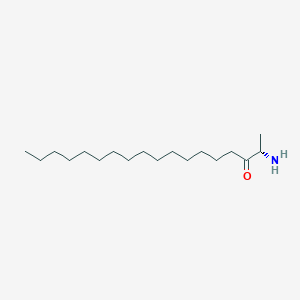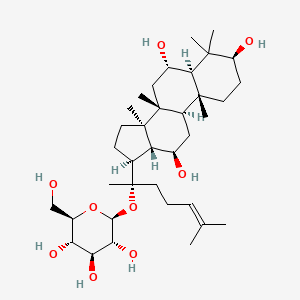
ジンセノサイド F1
説明
Ginsenoside F1 is a triterpenoid saponin compound derived from Panax ginseng, a species of plant in the Araliaceae family. It is one of the major active components in ginseng and has been used in traditional Chinese medicine for centuries. Recent studies have shown that ginsenoside F1 has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and immunomodulatory effects. In addition, ginsenoside F1 has been found to possess antifungal, antiviral, and antidiabetic properties.
科学的研究の応用
アミロイドベータ誘発毒性に対する神経保護作用
ジンセノサイド F1は、脳に対する保護効果、特にアルツハイマー病の特徴であるアミロイドベータ(Aβ)毒性に対する保護効果について研究されています。研究によると、this compoundは、Aβ誘発細胞毒性を軽減し、神経細胞株におけるAβ凝集を減少させる可能性があります。 また、Aβ分解に関与するインスリン分解酵素(IDE)およびネプリリシン(NEP)のレベルを増加させることが示されています .
テロメアの維持と細胞老化の遅延
研究によると、this compoundは、細胞老化および老化と密接に関連するテロメアの完全性を維持できることが示されています。 テロメアを保護するタンパク質であるTRF2のレベルを回復することにより、this compoundはDNA損傷応答を抑制し、ミトコンドリア機能を改善し、最終的に細胞老化の開始を遅らせます .
代替宿主における生合成
This compoundの天然存在量が低いことから、研究者らはタバコなどの代替宿主におけるその生合成を探求してきました。 タバコにオタネニンジンからの特定の酵素遺伝子を導入することにより、科学者らはthis compoundの生合成経路を構築することに成功し、大規模生産の可能性を切り開きました .
末梢神経変性に対する治療の可能性
This compoundは、末梢神経変性に対する治療効果について調査されています。 神経機能と再生に不可欠なシュワン細胞を標的とするthis compoundは、神経損傷関連疾患の治療に保護効果を提供し、役立ちます .
抗老化特性
This compoundの抗老化特性は、テロメアの長さと完全性を維持する能力に関連しています。 テロメアの短縮から保護することにより、this compoundは健康的な老化に貢献し、老化に伴い一般的に発生するテロメア依存性疾患を予防する可能性があります .
血脳関門透過性
This compoundは、脳の状態を標的とするあらゆる治療薬にとって重要な特徴である血脳関門を通過する能力が認められています。 この特性は、脳内に直接到達して効果を発揮できるため、神経変性疾患の治療薬としての可能性を高めています .
作用機序
Target of Action
Ginsenoside F1, a metabolite of ginsenoside Rg1, primarily targets the Insulin-Like Growth Factor-1 (IGF-1) and Telomeric Repeat Binding Factor 2 (TRF2) . IGF-1 plays a crucial role in cell growth and development, while TRF2 is essential for maintaining telomere integrity . Ginsenoside F1 also interacts with CYP3A4 and CYP2D6 , enzymes involved in drug metabolism .
Mode of Action
Ginsenoside F1 enhances the cytotoxic activity of natural killer (NK) cells via the IGF-1-dependent mechanism . It upregulates cytotoxic mediators and activation signals upon stimulation . Ginsenoside F1 can effectively restore the level of TRF2, thereby preserving telomere integrity . This restoration leads to the inhibition of the DNA damage response .
Biochemical Pathways
Ginsenoside F1 is biosynthesized through the mevalonate (MVA) pathway . It also regulates the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . Ginsenoside F1 also affects immune organs, gut flora structure, and systemic inflammatory responses .
Pharmacokinetics
The absorption of Ginsenoside F1 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside F1 is quickly cleared from the body .
Result of Action
Ginsenoside F1 has been shown to reduce Aβ-induced cytotoxicity by decreasing Aβ aggregation in neuronal cell lines . It also delays cellular senescence by preserving telomere integrity, leading to improvements in mitochondrial function . Furthermore, Ginsenoside F1 enhances the function of NK cells, suggesting its potential in NK cell-based immunotherapy .
Action Environment
The efficacy of Ginsenoside F1 can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, the presence of other ginsenosides can affect the bioavailability and efficacy of Ginsenoside F1 . Additionally, the age of the organism can influence the effectiveness of Ginsenoside F1 in regulating telomere function .
Safety and Hazards
将来の方向性
With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .
生化学分析
Biochemical Properties
Ginsenoside F1 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of enzymes such as insulin-degrading enzyme (IDE) and neprilysin (NEP), which are involved in the degradation of amyloid-beta peptides . Additionally, Ginsenoside F1 interacts with telomere-binding proteins like TRF2, preserving telomere integrity and delaying cellular senescence . These interactions highlight the compound’s potential in regulating oxidative stress and mitochondrial function.
Cellular Effects
Ginsenoside F1 exerts profound effects on various cell types and cellular processes. In skin melanoma cells, it has been observed to suppress proliferation and induce morphological changes . Ginsenoside F1 also influences cell signaling pathways, such as the DNA damage response, and enhances mitochondrial function, ultimately delaying cellular senescence . Furthermore, it modulates gene expression by restoring the levels of key molecules involved in learning and memory, such as CREB and BDNF, in Alzheimer’s disease models .
Molecular Mechanism
At the molecular level, Ginsenoside F1 exerts its effects through several mechanisms. It binds to the TRF2 heterodimer interface, enhancing dimerization stability and preserving telomere integrity . This interaction inhibits the DNA damage response and improves mitochondrial function. Additionally, Ginsenoside F1 modulates the activity of IDE and NEP, leading to the degradation of amyloid-beta peptides and reducing their aggregation in the brain . These molecular interactions underscore the compound’s potential in combating aging and age-related diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginsenoside F1 have been observed to change over time. The compound demonstrates stability and sustained activity in vitro and in vivo studies. For instance, Ginsenoside F1 has been shown to reduce amyloid-beta-induced cytotoxicity and aggregation in neuronal cell lines within 2 hours of administration . Long-term studies indicate that the compound can maintain telomere integrity and delay cellular senescence over multiple cell passages . These findings suggest that Ginsenoside F1 has lasting effects on cellular function and stability.
Dosage Effects in Animal Models
The effects of Ginsenoside F1 vary with different dosages in animal models. In Alzheimer’s disease models, an 8-week administration of 10 mg/kg/day of Ginsenoside F1 significantly reduced amyloid-beta plaques and increased the levels of IDE and NEP proteins . Higher doses may lead to adverse effects, such as reduced cell viability and increased oxidative stress . These observations highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Ginsenoside F1 is involved in several metabolic pathways, including the isoprenoid pathway for triterpene saponin synthesis . The compound interacts with enzymes such as cytochrome P450 and UDP-glycosyltransferases, which add glucose moieties to form diverse ginsenosides . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s bioactivity and therapeutic potential.
Transport and Distribution
Within cells and tissues, Ginsenoside F1 is transported and distributed through various mechanisms. It can cross the blood-brain barrier, as evidenced by its presence in the brain within 2 hours of administration . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for its therapeutic effects, particularly in targeting neurodegenerative diseases.
Subcellular Localization
Ginsenoside F1’s subcellular localization plays a critical role in its activity and function. The compound is known to localize in mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Additionally, glycosylation of Ginsenoside F1 alters its hydrophilicity and stability, influencing its subcellular distribution and bioactivity . These localization patterns are essential for understanding the compound’s mechanisms of action and therapeutic potential.
特性
IUPAC Name |
2-(hydroxymethyl)-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGXWSFSJIQMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside F1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53963-43-2 | |
| Record name | Ginsenoside F1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Ginsenoside F1 exert its protective effect against amyloid beta (Aβ) aggregation in Alzheimer's disease?
A1: Studies indicate that Ginsenoside F1 reduces Aβ-induced cytotoxicity by increasing the levels of insulin-degrading enzyme (IDE) and neprilysin (NEP), enzymes involved in Aβ degradation. [] This was observed both in vitro, using mouse and human neuroblastoma cell lines, and in vivo, using APP/PS1 double-transgenic Alzheimer's disease mice. []
Q2: Can Ginsenoside F1 cross the blood-brain barrier?
A2: Yes, research using liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis confirmed that Ginsenoside F1 can cross the blood-brain barrier within 2 hours after administration. [] This is crucial for its potential therapeutic application in neurological disorders.
Q3: How does Ginsenoside F1 affect cholesterol metabolism?
A3: Ginsenoside F1 has been shown to protect against hydrogen peroxide-induced cholesterol metabolism disorder in HepG2 cells. [] It appears to achieve this by inhibiting oxygen free radicals, protecting mitochondria, and intervening in the SREBP2/HMGCR pathway to regulate cellular cholesterol anabolism. []
Q4: Does Ginsenoside F1 impact natural killer (NK) cell activity?
A4: Research suggests that Ginsenoside F1 enhances NK cell cytotoxicity in response to various activating receptors and cancer cells. [] This effect seems to be mediated by insulin-like growth factor (IGF)-1. [] Ginsenoside F1 treatment also improved cancer surveillance in mouse models of lymphoma and metastatic melanoma, both of which rely on NK cell activity. []
Q5: What role does Ginsenoside F1 play in skin pigmentation?
A5: Ginsenoside F1 has demonstrated skin-whitening effects. Studies suggest that it might enhance the production of interleukin 13 (IL‐13) from epidermal γδ T cells. [] IL-13, in turn, reduces melanin synthesis in normal human epidermal melanocytes by suppressing tyrosinase and dopachrome tautomerase (DCT) expression and activity. []
Q6: What is the molecular formula and weight of Ginsenoside F1?
A6: The molecular formula of Ginsenoside F1 is C42H72O14, and its molecular weight is 784.99 g/mol.
Q7: Which spectroscopic techniques have been used to characterize Ginsenoside F1?
A7: Researchers have employed various spectroscopic methods to identify and characterize Ginsenoside F1, including fast atom bombardment-mass spectrometry (FAB-MS), infrared spectroscopy (IR), proton-nuclear magnetic resonance (1H-NMR), 13C-NMR, gradient heteronuclear single quantum coherence (gHSQC), and gradient heteronuclear multiple bond coherence (gHMBC). []
Q8: What approaches have been explored to enhance the delivery and bioavailability of Ginsenoside F1?
A8: Nanostructured lipid carriers (NLCs) have shown promise in encapsulating Ginsenoside F1. [] Ginsenoside F1 incorporated in NLCs (GF1_NLC) exhibited a small particle size, high encapsulation efficiency, and improved permeability across Caco-2 cell monolayer compared to free Ginsenoside F1. []
Q9: Which analytical techniques are used to quantify Ginsenoside F1?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods like diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS) is widely used for the qualitative and quantitative analysis of Ginsenoside F1 in various matrices. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


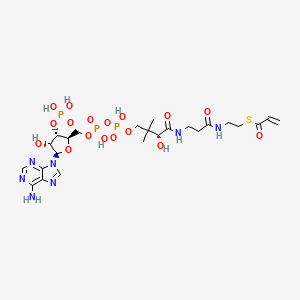
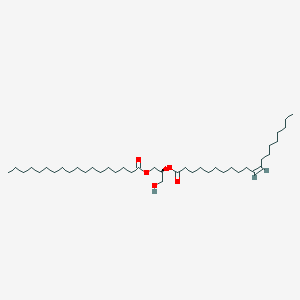
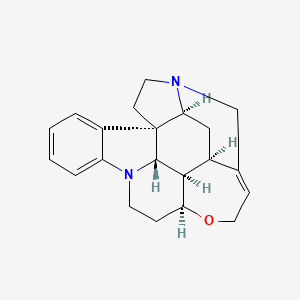
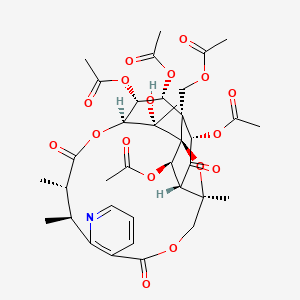
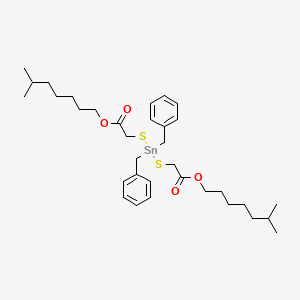
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
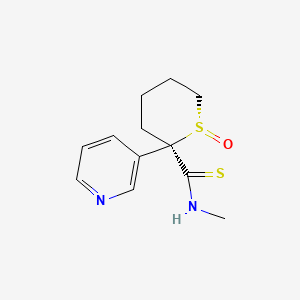
![4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B1242097.png)
